molecular formula C8H5N2O2- B8725850 1H-benzimidazole-5-carboxylate

1H-benzimidazole-5-carboxylate

Cat. No.: B8725850
M. Wt: 161.14 g/mol
InChI Key: COYPLDIXZODDDL-UHFFFAOYSA-M
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Description

Significance of Benzimidazole (B57391) Scaffolds in Chemical Sciences

Benzimidazole and its derivatives are recognized as a "privileged scaffold" in drug discovery and medicinal chemistry. nih.govdoaj.org This designation stems from their consistent appearance in a multitude of biologically active compounds and FDA-approved drugs. nih.gov The versatility of the benzimidazole core allows it to interact with a wide array of biological targets through mechanisms such as hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

The significance of benzimidazole scaffolds extends across numerous therapeutic areas, including:

Anticancer Agents: Benzimidazole derivatives have shown promise as anticancer therapeutics by targeting various cellular mechanisms, including topoisomerase inhibition, DNA intercalation, and microtubule disruption. nih.govijpsjournal.com

Antimicrobial and Antiviral Agents: The benzimidazole nucleus is a key component in compounds developed to combat bacterial, fungal, and viral infections. doaj.orgiucr.org

Other Pharmacological Activities: Research has demonstrated the potential of benzimidazole derivatives as anti-inflammatory, antihypertensive, antidiabetic, and anthelmintic agents. nih.govquestjournals.org

Beyond pharmaceuticals, benzimidazole scaffolds are also integral to materials science, where they are used in the creation of polymers and other functional materials. doaj.orgsmolecule.com Their inherent stability, bioavailability, and diverse biological activity have made them a focal point of intense research and development. benthamscience.com

Role of 1H-Benzimidazole-5-carboxylate within Heterocyclic Chemistry

Within the broader field of heterocyclic chemistry, this compound serves as a crucial building block and intermediate for the synthesis of more complex molecules. The presence of the carboxylate group at the 5-position provides a reactive handle for further chemical modifications, allowing for the introduction of various functional groups and the construction of diverse molecular architectures. dergipark.org.trnih.gov

The synthesis of this compound itself typically involves the condensation of o-phenylenediamine (B120857) derivatives with a suitable carboxylic acid or its derivative. smolecule.com Researchers have developed various synthetic routes, including one-pot reductive cyclization methods, to efficiently produce this key intermediate. mdpi.com

The strategic placement of the carboxylate group influences the electronic properties and reactivity of the entire benzimidazole system. This functional group can be converted into amides, esters, and other derivatives, leading to the generation of libraries of compounds for biological screening and materials science applications. benthamdirect.com For instance, the esterification of 1H-benzimidazole-5-carboxylic acid is a common step in the synthesis of novel therapeutic agents. smolecule.com

Historical Context of Research on this compound and its Derivatives

The journey of benzimidazole research began in the late 19th century, with the first synthesis of a benzimidazole derivative reported in 1872. However, significant interest in the biological potential of this scaffold emerged in the 1940s. A pivotal moment came in the 1950s with the discovery that a benzimidazole derivative, specifically 5,6-dimethyl-1-(α-D-ribofuranosyl)benzimidazole, is a fundamental component of vitamin B12. This discovery catalyzed a surge in research into the pharmaceutical applications of benzimidazoles.

Throughout the latter half of the 20th century and into the 21st, research on benzimidazole derivatives, including those based on the this compound core, has expanded dramatically. Studies have explored the impact of various substituents on the benzimidazole ring, leading to the development of compounds with enhanced biological activity.

For example, research published in 2009 detailed the synthesis and evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives as potential antileukemic agents. nih.gov One of the synthesized compounds, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, demonstrated significant cell death in leukemic cells. nih.gov This study highlights the ongoing efforts to functionalize the this compound scaffold to create potent therapeutic candidates.

More recent research continues to build upon this historical foundation. For example, a 2018 study focused on the quantitative structure-activity relationship (QSAR) of 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives to better understand the physicochemical features relevant to their antileukemic activity. tandfonline.com These historical and ongoing research efforts underscore the enduring importance of this compound as a central molecule in the quest for new and effective chemical entities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N2O2-

Molecular Weight

161.14 g/mol

IUPAC Name

3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C8H6N2O2/c11-8(12)5-1-2-6-7(3-5)10-4-9-6/h1-4H,(H,9,10)(H,11,12)/p-1

InChI Key

COYPLDIXZODDDL-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C1C(=O)[O-])NC=N2

Origin of Product

United States

Synthetic Methodologies and Strategies for 1h Benzimidazole 5 Carboxylate

Classic Synthetic Routes to the 1H-Benzimidazole-5-carboxylate Core

The traditional and most fundamental approach to constructing the benzimidazole (B57391) ring system involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its equivalent. In the context of this compound, this typically involves the reaction of a 3,4-diaminobenzoate (B8644857) with a suitable one-carbon source.

One of the earliest methods, known as the Phillips-Ladenburg synthesis, utilizes the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions and often at elevated temperatures. For instance, the condensation of 3,4-diaminobenzoic acid with formic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) can yield 1H-benzimidazole-5-carboxylic acid, which can then be esterified. semanticscholar.org Another classic approach employs the reaction of methyl 3,4-diaminobenzoate with urea (B33335) or thiourea. This method leverages urea as both a nitrogen source and a cyclizing agent, typically conducted under reflux conditions in either acidic or neutral media. The yield of these reactions is often dependent on the purity of the diamine precursor.

Modern and Efficient Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient, versatile, and environmentally benign methods for the synthesis of benzimidazole derivatives. These modern approaches often offer advantages such as milder reaction conditions, shorter reaction times, and higher yields.

One-Pot Reaction Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, have emerged as a powerful tool in organic synthesis. For the preparation of this compound derivatives, one-pot procedures often involve the in situ formation of the o-phenylenediamine followed by cyclization. nih.govumich.edu

A notable one-pot strategy involves the reductive cyclization of a substituted 3-nitro-4-aminobenzoate with an aldehyde. nih.govresearchgate.net For example, ethyl 3-nitro-4-(propylamino)benzoate can be reacted with 2,4-dichlorobenzaldehyde (B42875) in the presence of sodium dithionite (B78146) (Na₂S₂O₄) in dimethyl sulfoxide (B87167) (DMSO) to directly afford the corresponding 1,2-disubstituted benzimidazole-5-carboxylate in excellent yield. nih.gov This method is advantageous due to its operational simplicity and short reaction time. nih.gov

ReactantsReagentSolventProductYield (%)Ref
Ethyl 3-nitro-4-(propylamino)benzoate, 2,4-dichlorobenzaldehydeSodium dithioniteDMSOEthyl 2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxylateExcellent nih.gov
o-phenylenediamines, Aldehydes-Solvent-free2-substituted benzimidazolesGood umich.edu
This table showcases examples of one-pot reaction strategies for synthesizing benzimidazole derivatives.

Nitro-Reductive Cyclization Techniques

Nitro-reductive cyclization has become a cornerstone for the synthesis of benzimidazoles from readily available nitroaniline precursors. thieme-connect.comresearchgate.netrsc.org This approach involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization with a suitable electrophile, often an aldehyde or its equivalent, present in the reaction mixture.

A versatile method utilizes sodium dithionite (Na₂S₂O₄) for the reduction of o-nitroanilines in the presence of various aldehydes. thieme-connect.comorganic-chemistry.org This one-step process, typically carried out by heating the reactants in ethanol, provides access to a wide array of 2-substituted N-H benzimidazoles. thieme-connect.comorganic-chemistry.org The reaction is compatible with a broad range of functional groups. thieme-connect.com

Palladium on carbon (Pd/C) is another effective catalyst for intramolecular nitro reduction/cyclization. researchgate.net The reaction of 2-nitroanilines with orthoesters in the presence of Pd/C and a catalytic amount of acetic acid in methanol (B129727) at room temperature affords the corresponding benzimidazole derivatives in high yields. researchgate.net More recently, electrochemical methods have been developed for the reductive cyclization of o-nitroanilines, offering a green and efficient alternative that avoids the need for chemical reductants. rsc.org Stannous chloride dihydrate (SnCl₂·2H₂O) has also been employed as a catalyst for the reductive cyclization of 2-nitro-5-substituted aniline (B41778) Schiff bases to yield 2,5-disubstituted benzimidazoles. rhhz.net

Nitroaniline PrecursorReagent/CatalystConditionsProduct ScopeRef
o-NitroanilinesSodium dithionite, AldehydesEthanol, Heat2-substituted N-H benzimidazoles thieme-connect.comorganic-chemistry.org
2-NitroanilinesPd/C, Orthoesters, Acetic acidMethanol, Room TemperatureSubstituted benzimidazoles researchgate.net
o-Nitroanilines-Electrochemical, Constant Current1,2-fused benzimidazoles rsc.org
2-Nitro-5-substituted aniline Schiff basesSnCl₂·2H₂ORoom Temperature2,5-disubstituted benzimidazoles rhhz.net
This table summarizes various nitro-reductive cyclization techniques for benzimidazole synthesis.

Heterocyclization Reactions

Heterocyclization reactions are fundamental to the synthesis of the benzimidazole core. Modern variations often focus on improving efficiency and substrate scope. One approach involves the reaction of o-phenylenediamine derivatives with aldehydes in the presence of a catalyst. For instance, the condensation of o-phenylenediamines with aldehydes can be achieved under mild conditions using iodine as a catalyst in a THF-H₂O mixture. researchgate.net

Another strategy is the cyclization of intermediates formed from o-phenylenediamines. For example, the synthesis of ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate can be achieved through a multi-step sequence involving the coupling of 1-adamantane carboxylic acid chloride with ethyl 4-aminobenzoate, followed by nitration, reduction, and finally, cyclization of the resulting diamine. science.org.ge

Catalytic Synthesis (e.g., Heterogeneous Catalysis)

The use of catalysts, particularly heterogeneous catalysts, offers significant advantages in terms of ease of separation, reusability, and often, milder reaction conditions. Various metal-based catalysts have been explored for benzimidazole synthesis.

For example, stannous chloride dihydrate (SnCl₂·2H₂O) has been shown to be an efficient catalyst for the reductive cyclization of 2-nitro-5-substituted aniline Schiff bases, leading to stable 2,5-disubstituted benzimidazole derivatives in excellent yields at room temperature. rhhz.net This method provides a novel route to these compounds under mild reductive conditions. rhhz.net

Synthesis of Key Intermediates for this compound Derivatization

The synthesis of derivatives of this compound often requires the preparation of specific intermediates. A common strategy involves the synthesis of a substituted o-phenylenediamine precursor bearing the desired carboxylate functionality.

For instance, the synthesis of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives begins with the preparation of methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate. researchgate.netnih.gov This intermediate is then further modified. researchgate.netnih.gov

Another example is the synthesis of methyl this compound derivatives where the 2-position is modified. This can be achieved by first synthesizing the 2-chloro derivative from the corresponding 2-oxo-benzimidazole-5-carboxylate using a chlorinating agent like POCl₃. The resulting 2-chloro intermediate can then undergo nucleophilic substitution with various amines, such as 4-methylpiperidine, to introduce new functionalities. dergipark.org.tr

The synthesis of ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate, a key intermediate for the drug dabigatran (B194492) etexilate, involves the cyclization of 3-amino-4-methylaminobenzoic acid with chloroacetyl chloride. vulcanchem.com

IntermediateSynthetic PrecursorsReagents/ConditionsApplicationRef
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateSubstituted o-phenylenediamine and aldehydeReductive cyclizationPrecursor for antileukemic agents researchgate.netnih.gov
Methyl 2-chloro-1H-benzimidazole-5-carboxylateMethyl 2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylatePOCl₃Derivatization at the 2-position dergipark.org.tr
Ethyl 2-(chloromethyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylate3-Amino-4-methylaminobenzoic acid, Chloroacetyl chlorideDichloromethane/waterPrecursor for dabigatran etexilate vulcanchem.com
This table outlines the synthesis of key intermediates for the derivatization of this compound.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of benzimidazoles to reduce the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. mdpi.comchemmethod.com While many of these methods are reported for the general synthesis of benzimidazoles, they are directly applicable to the production of this compound.

Key green strategies include:

Catalyst Selection: The use of efficient and recyclable catalysts is a cornerstone of green benzimidazole synthesis. mdpi.com Catalysts such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) have been shown to be effective in promoting the condensation of o-phenylenediamines with aldehydes in water, a green solvent. nih.govbeilstein-journals.org This method is notable for its high yields, short reaction times, and the potential for catalyst recycling. nih.gov Similarly, zinc oxide nanoparticles (ZnO-NPs) have been utilized as a recyclable catalyst for the cyclocondensation of o-phenylenediamines and aromatic aldehydes in ethanol, offering high yields and reduced reaction times. nih.gov

Alternative Energy Sources: Microwave irradiation has emerged as a significant green tool in organic synthesis. ijarsct.co.in For the synthesis of 1H-benzimidazoles, microwave-assisted reactions can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. ijarsct.co.intandfonline.com This technique is often combined with solvent-free conditions, further enhancing its environmental credentials. umich.edu

Eco-Friendly Solvents: The replacement of volatile and toxic organic solvents is a major goal of green chemistry. chemmethod.com Water is an ideal green solvent for many benzimidazole syntheses, as demonstrated in reactions catalyzed by K2CO3 or Er(OTf)3. nih.govsphinxsai.com Polyethylene glycol (PEG) has also been used as a recyclable and non-toxic solvent medium. chemmethod.com Solvent-free, solid-phase grinding methods represent an even greener alternative, eliminating the need for any solvent and often proceeding with high atom economy. umich.edu

The following table outlines several green chemistry approaches that can be applied to the synthesis of the this compound core structure.

Table 2: Green Chemistry Approaches in Benzimidazole Synthesis

Green Approach Catalyst/Conditions Solvent Advantages Reference(s)
Catalysis Er(OTf)3 Water Recyclable catalyst, mild conditions, short reaction times. nih.govbeilstein-journals.org
ZnO Nanoparticles Ethanol Recyclable catalyst, high yields, shorter reaction times. nih.gov
K4[Fe(CN)6] Solvent-free Mild, inexpensive, green process. sphinxsai.com
Energy Source Microwave Irradiation DMF / Butanoic acid Significantly reduced reaction time, improved yields. tandfonline.com
Solvent/Conditions Aqueous K2CO3 Water Environmentally and economically valuable, no additional catalyst needed. sphinxsai.com

Derivatization and Analog Development of 1h Benzimidazole 5 Carboxylate

Strategies for Functional Group Modification on the Benzimidazole (B57391) Ring

N-Substitution Strategies (e.g., at N1 position)

The N-1 position of the benzimidazole ring is a key site for modification, often influencing the biological properties of the resulting derivatives. nih.govacs.org Alkylation and arylation are common strategies to introduce diverse substituents at this position.

N-alkylation can be achieved by reacting the 1H-benzimidazole derivative with various alkyl halides in the presence of a base. nih.gov For instance, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized by reacting the corresponding 1H-benzimidazole with substituted halides using potassium carbonate, with microwave irradiation sometimes used to improve reaction yields. nih.gov Studies have shown that N-substitution with straight-chain alkyl groups can enhance the antiproliferative activity of 2-(substituted phenyl)-1H-benzimidazole derivatives. acs.org

Regioselective alkylation or arylation of the benzimidazole ring can be challenging due to the similar electronic properties of the two nitrogen atoms in the imidazole (B134444) moiety. nih.gov However, various methods have been developed to achieve regioselectivity. Transition-metal catalysts have been employed to install aryl units directly onto benzimidazole substrates, though this can lead to regioisomeric mixtures without significant steric differentiation between the nitrogen atoms. nih.gov Alternative strategies include the intramolecular cyclization of arylamidine structures and cascade reactions involving palladium-catalyzed C-N bond formation. nih.gov

A series of alkylated benzimidazole derivatives were synthesized and screened for their antiviral properties, highlighting the importance of substituents at the N-1 position in determining the biological activity of these compounds. nih.gov

Table 1: Examples of N-Substitution Reactions on Benzimidazole Derivatives

Starting MaterialReagentProductReference
6-substituted 1H-benzimidazoleSubstituted halides, K2CO3N-substituted 6-(chloro/nitro)-1H-benzimidazole nih.gov
2-(substituted phenyl)-1H-benzimidazoleAlkyl halidesN-alkylated-2-(substituted phenyl)-1H-benzimidazole acs.org

This table is for illustrative purposes and does not encompass all possible N-substitution reactions.

Substitution at the 2-Position of the Benzimidazole Ring

The 2-position of the benzimidazole ring is another critical site for functionalization, with a wide range of substituents being introduced to modulate the properties of the parent compound. researchgate.netnih.gov

One common method for synthesizing 2-substituted benzimidazoles is the condensation of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, and acid halides) under dehydrating conditions, a reaction known as the Phillips-Ladenburg reaction. mdpi.com For example, 2-aryl-1H-benzimidazoles can be synthesized from o-phenylenediamines and aldehydes using an oxidant like hypervalent iodine. organic-chemistry.org

Recent synthetic methodologies have focused on greener approaches, including solvent-free and catalyst-driven reactions, to improve yields and sustainability. nih.gov For instance, a manganese(I) complex has been used to catalyze the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols to selectively synthesize 2-substituted and 1,2-disubstituted benzimidazoles. organic-chemistry.org

A series of methyl or ethyl 1H-benzimidazole-5-carboxylate derivatives with amide or amidine substituted methyl or phenyl groups at the C-2 position have been synthesized and evaluated for their antimicrobial activities. nih.gov Similarly, new 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles have been prepared and tested against Candida species. nih.gov

In some synthetic strategies, the oxygen at the 2nd position of a benzimidazolone precursor can be converted to chlorine using phosphorus oxychloride (POCl3), which then allows for nucleophilic substitution with various amines to introduce diversity at this position. dergipark.org.trdergipark.org.tr

Table 2: Synthesis of 2-Substituted Benzimidazole Derivatives

Starting MaterialReagent(s)ProductReference
o-phenylenediamines, carboxylic acids/derivativesDehydrating conditions2-substituted benzimidazoles mdpi.com
o-phenylenediamines, aldehydesHypervalent iodine2-arylbenzimidazoles organic-chemistry.org
Aromatic diamines, primary alcoholsManganese(I) complex2-substituted and 1,2-disubstituted benzimidazoles organic-chemistry.org
2-Oxo-benzimidazole derivativePOCl3, then amine2-Amino-substituted benzimidazole dergipark.org.trdergipark.org.tr

This table provides a general overview of synthetic routes and is not exhaustive.

Ester and Carboxylic Acid Group Modifications

The carboxylate group at the 5-position of this compound is a versatile handle for further derivatization, allowing for the synthesis of esters and amides.

Esterification of the carboxylic acid can be achieved through various methods. For instance, ethyl 2-(1-adamantyl)-1H-benzimidazole-5-carboxylate has been synthesized by direct esterification of the corresponding carboxylic acid with ethanol. science.org.ge Another approach involves the one-step esterification-cyclization of 4-amino-3-(1-adamantanecarboxamido)benzoic acid. science.org.ge The use of coupling agents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can facilitate the esterification of the benzimidazole carboxylic acid under mild conditions. smolecule.com

The carboxylic acid can also be converted to amides by coupling with various amines. This typically involves activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride, followed by reaction with the desired amine. science.org.ge A series of benzimidazole-5-carboxamides have been synthesized using this method. nih.gov

Hydrolysis of the ester group can regenerate the carboxylic acid, which can then be used for further modifications. mdpi.com For example, the hydrolysis of an ester derivative of 2-styryl-benzimidazole afforded the corresponding carboxylic acid. mdpi.com

Table 3: Modification of the Carboxylate Group

Reaction TypeReagentsProductReference
EsterificationEthanolEthyl ester science.org.ge
EsterificationHBTU, EthanolEthyl ester smolecule.com
Amide FormationThionyl chloride, then amineAmide science.org.ge
HydrolysisAcid/BaseCarboxylic acid mdpi.com

This table summarizes key transformations of the ester and carboxylic acid functionalities.

Halogenation Strategies

Halogenation of the benzimidazole ring is another strategy to introduce functional groups that can serve as handles for further derivatization or to directly modulate the biological activity of the molecule. Halogenation can occur at various positions on the benzimidazole ring, depending on the reaction conditions and the substitution pattern of the starting material. tandfonline.comchem-soc.si

Electrophilic bromination of 4(7)-bromo-5(6)-(formylamino)benzimidazole has been reported to occur smoothly. chem-soc.si The halogenation of 2-alkyl-5(6)-chloro(or methyl)benzimidazoles with bromine in acetic acid or with N-halosuccinimide in chloroform (B151607) has also been described. tandfonline.com These reactions typically lead to substitution at the 6(5) position. tandfonline.com

Theoretical studies have investigated the effect of halogenation on the photophysical properties of benzimidazole derivatives, suggesting that halogenation can be chosen to optimize molecules for applications such as fluorescence sensing. acs.orgnih.gov The effect of halogenation with fluorine, chlorine, and bromine has been shown to be less important than solvent polarization in certain excited-state intramolecular proton transfer (ESIPT) processes. acs.orgnih.gov

Synthesis of Hybrid Molecules Incorporating this compound Moieties

Benzimidazole-Amide Derivatives

The synthesis of hybrid molecules that conjugate the this compound scaffold with other chemical entities via an amide linkage is a common strategy to create novel compounds with potentially enhanced or synergistic biological activities. nih.gov

The formation of the amide bond is typically achieved by coupling the carboxylic acid of the benzimidazole moiety (or its activated derivative) with an amine. For example, a series of benzimidazole-5-carboxylic acid alkyl ester derivatives carrying amide groups at the C-2 position have been synthesized. nih.gov In another study, new 2-substituted-phenyl-1H-benzimidazole-5-carboxamides were prepared and evaluated for their antifungal activity. nih.gov

The synthesis of these amide derivatives often involves the initial formation of the benzimidazole core, followed by modification of the carboxylic acid group. For instance, 5(6)-carboxy-2-(1–adamantyl) benzimidazole was synthesized and then coupled with various amines to yield the corresponding amides. science.org.ge

Table 4: Examples of Benzimidazole-Amide Derivatives

Benzimidazole CoreAmine ComponentResulting Hybrid MoleculeReference
This compoundVarious aminesBenzimidazole-5-carboxamides nih.gov
2-(1-Adamantyl)-1H-benzimidazole-5-carboxylic acidVarious amines2-(1-Adamantyl)-1H-benzimidazole-5-carboxamides science.org.ge

This table illustrates the general concept of forming benzimidazole-amide hybrids.

Benzimidazole-Amidine Derivatives

The incorporation of an amidine group into the benzimidazole structure has been a strategy to enhance interaction with biological targets such as DNA and enzymes. tandfonline.com Amidine-containing compounds are known to be readily protonated, which can facilitate uptake into cells. tandfonline.com

Research into amidinobenzimidazole derivatives has shown promising results in antimicrobial and antiprotozoal activities. For instance, a series of amidinobenzimidazoles connected to 1-aryl-substituted 1,2,3-triazoles through a phenoxymethylene linker were designed and synthesized. tandfonline.com Within this series, compounds featuring an N-isopropylamidine moiety demonstrated strong inhibitory activity against resistant Gram-positive bacteria, including MRSA. tandfonline.com Another derivative with an unsubstituted amidine and a phenyl ring showed significant antibacterial effects against ESBL-producing Gram-negative E. coli. tandfonline.com

Furthermore, studies on the interaction of these derivatives with nucleic acids revealed that some compounds exhibit binding affinities towards calf thymus DNA (ctDNA). tandfonline.com In the context of antiprotozoal activity, derivatives with a p-methoxyphenyl-1,2,3-triazole moiety displayed enhanced inhibitory activity against T. brucei, with one compound being more potent than the reference drug nifurtimox (B1683997) and showing minimal toxicity to mammalian cells. tandfonline.com The synthesis of these complex molecules often involves multi-step processes, starting from precursors which are then cyclized and further modified to introduce the amidine functionality. tandfonline.commdpi.com

Some research has also explored the synthesis of novel benzo[b]thienyl- and 2,2'-bithienyl-derived benzimidazoles with amidine group substitutions to evaluate their antiproliferative and antitrypanosomal activities. nih.gov In general, the benzimidazole derivatives in this study were found to be more selective against cervical carcinoma cells. nih.gov

Table 1: Benzimidazole-Amidine Derivatives

Compound Name Structure Key Findings Reference
2-(4-((1-((Phenylthio)methyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benz[d]imidazole-5-carboximidamide dihydrochloride Not available in search results Part of a series with antibacterial and antiprotozoal activities. tandfonline.com
Amidinobenzimidazoles with 1-aryl-substituted 1,2,3-triazole linkers Not available in search results Showed activity against resistant bacteria and T. brucei. tandfonline.com
Benzo[b]thienyl- and 2,2'-bithienyl-derived benzimidazoles with amidine substitutions Not available in search results Demonstrated selective antiproliferative activity against cervical carcinoma cells. nih.gov

Benzimidazole-Hydrazone Derivatives

Benzimidazole-hydrazone derivatives represent a significant class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antioxidant properties. cumhuriyet.edu.trekb.egnih.gov The synthesis of these derivatives typically involves the condensation of a benzimidazole carbohydrazide (B1668358) with various aldehydes. cumhuriyet.edu.trnih.gov

Several studies have focused on the synthesis and evaluation of the antiproliferative activity of new benzimidazole derivatives bearing a hydrazone moiety at the 2-position. nih.gov These N'-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides have shown promising and consistent antiproliferative activity, with some compounds exhibiting IC50 values in the low micromolar range against cell lines such as murine leukemia (L1210), human T-cell leukemia (CEM), human cervix carcinoma (HeLa), and human pancreas carcinoma (Mia Paca-2). nih.gov

In other research, a series of new benzimidazole-hydrazone derivatives were synthesized starting from 4-(6-chloro-1H-benzimidazol-2-yl) benzohydrazide. cumhuriyet.edu.tr While these compounds showed moderate antimicrobial potential and weak antiproliferative activity against HT-29 colorectal cancer cells, one derivative demonstrated high antioxidative effects. cumhuriyet.edu.tr The combination of the benzimidazole scaffold with the hydrazone group has been explored as a promising strategy for developing new anticancer agents. ekb.eg For example, certain benzimidazole-hydrazone derivatives have shown significant growth inhibition (50-84%) against various cancer cell lines. ekb.eg

The antimicrobial activity of benzimidazole-hydrazones has also been a key area of investigation. nih.govresearchgate.net Some synthesized compounds have displayed notable antifungal activity against Candida species, with a significant finding being that their antifungal activity occurs at non-toxic concentrations. nih.gov Other studies have reported moderate to strong antibacterial activities against both Gram-positive and Gram-negative bacteria. researchgate.net

Table 2: Benzimidazole-Hydrazone Derivatives

Compound Series Starting Material Key Findings Reference
N'-(4-arylidene)-1H-benzo[d]imidazole-2-carbohydrazides Ethyl 1H-benzo[d]imidazole-2-carboxylate Consistent antiproliferative activity in the low micromolar range. nih.gov
Substituted benzimidazole-hydrazones 4-(6-chloro-1H-benzimidazol-2-yl) benzohydrazide Moderate antimicrobial potential and high antioxidative effects for some derivatives. cumhuriyet.edu.tr
Benzimidazole-hydrazone derivatives Not specified Significant anticancer activity against various cell lines (50-84% growth inhibition). ekb.eg
Benzimidazole-hydrazones Not specified Notable antifungal activity against Candida species at non-toxic concentrations. nih.gov
Substituted benzimidazole-hydrazones Substituted acetohydrazides and aromatic aldehydes Moderate to strong antibacterial activities against various strains. researchgate.net

Benzimidazole-Oxadiazole Hybrid Systems

The hybridization of benzimidazole and oxadiazole moieties has emerged as a promising strategy in medicinal chemistry, leading to the development of novel compounds with significant biological activities, particularly as antimicrobial and anticancer agents. rsc.orgrsc.orgresearchgate.net The 1,3,4-oxadiazole (B1194373) ring, in particular, is a well-known pharmacophore that has been incorporated into various drug candidates. sphinxsai.com

One approach to synthesizing these hybrids involves a 'one-pot' nitro reductive cyclization to create a core ethyl 2-aryl-1-methyl-1H-benzo[d]imidazole-5-carboxylate intermediate. rsc.orgrsc.org This intermediate is then hydrolyzed to the corresponding carboxylic acid, which is subsequently coupled with N'-hydroxyamidines and cyclized to form the final 2-aryl-5-(3-aryl- ekb.egCurrent time information in Bangalore, IN.sioc-journal.cn-oxadiazol-5-yl)-1-methyl-1H-benzo[d]-imidazoles. rsc.org Compounds synthesized through this route have exhibited potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv, with some derivatives being more potent than standard drugs like pyrazinamide (B1679903) and ciprofloxacin. rsc.org

Other studies have focused on the synthesis of benzimidazole-1,3,4-oxadiazole derivatives as potential anticancer agents. nih.govacs.org For instance, a series of these hybrids were evaluated for their ability to inhibit aromatase, an enzyme involved in estrogen biosynthesis and a critical target for breast cancer. nih.gov One compound from this series exhibited potent activity against MCF-7 and HepG2 cancer cell lines. nih.gov Another study reported on benzimidazol-5-(2-(4-substitutedphenyl)-1,3,4-oxadiazole derivatives that showed high anticancer activities against PANC-1, A549, and MCF-7 cell lines, with some compounds demonstrating better cytotoxicity than cisplatin. acs.org

The synthesis of these hybrid molecules can be achieved through various chemical pathways. For example, some methods involve the reaction of benzimidazole carbohydrazide with carbon disulfide and potassium hydroxide (B78521) to form the oxadiazole ring. ekb.eg The resulting hybrids have been investigated for their ability to inhibit EGFR, a key target in cancer therapy. ekb.eg

Table 3: Benzimidazole-Oxadiazole Hybrid Systems

Compound Series Synthetic Approach Key Findings Reference
2-aryl-5-(3-aryl- ekb.egCurrent time information in Bangalore, IN.sioc-journal.cn-oxadiazol-5-yl)-1-methyl-1H-benzo[d]-imidazoles 'One-pot' nitro reductive cyclization followed by coupling and cyclodehydration Potent anti-tubercular activity against M. tuberculosis H37Rv. rsc.org
Benzimidazole-1,3,4-oxadiazole derivatives Not specified Potent anticancer activity against MCF-7 and HepG2 cell lines; aromatase inhibition. nih.gov
Benzimidazol-5-(2-(4-substitutedphenyl)-1,3,4-oxadiazole derivatives Microwave-assisted synthesis High anticancer activities against PANC-1, A549, and MCF-7 cell lines. acs.org
Oxadiazole/benzimidazole hybrids Reaction of carbohydrazide with carbon disulfide and KOH Good yield of target compounds with potential as EGFR inhibitors. ekb.eg

Rational Design Principles for this compound Derivatives

The design of novel derivatives of this compound is often guided by rational design principles and structure-activity relationship (SAR) studies. A key strategy involves the development of hybrid molecules that combine the benzimidazole scaffold with other pharmacophoric fragments to enhance biological activity. mdpi.com

One of the guiding principles is the structural similarity of benzimidazoles to naturally occurring purine (B94841) bases, which allows them to interact with various biopolymers like enzymes and nucleic acids. tandfonline.comresearchgate.net This interaction can be modulated by introducing different substituents on the benzimidazole ring system. For example, the introduction of an amidino group can enhance the inhibitory potential of these molecules towards certain enzymes. mdpi.com

In the context of anticancer drug design, the hybridization of benzimidazole with other heterocyclic systems like triazole and benzotriazole (B28993) has been shown to enhance the biological activity of the resulting substance. mdpi.com SAR studies have revealed that the nature and position of substituents on the benzimidazole ring can significantly influence the cytotoxic activity of the compounds. For instance, in a series of N-aryl benzimidazole and benzotriazole derivatives, the presence of trifluoromethyl groups was found to impact the antiproliferative activity against A549 cell lines. mdpi.com

Furthermore, the modification of the carboxylate group at the 5-position of the benzimidazole ring is another important aspect of rational design. For example, converting the carboxylic acid to an ester or an amide can alter the pharmacokinetic and pharmacodynamic properties of the molecule. mdpi.comnih.gov Studies have shown that the nature of the substituent at the 5-position can influence the photoprotective and antifungal activities of benzimidazole derivatives. nih.gov A structure-activity relationship of -H > -COOH > -SO3H at this position has been observed for photoprotective activity. nih.gov

The development of benzimidazole derivatives as enzyme inhibitors has also been guided by SAR studies. For instance, in the design of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, modifications on both the benzimidazole and phenyl rings of 4-(1H-benzimidazol-2-yl)-benzene-1,3-diols led to compounds with strong AChE and moderate BuChE inhibition. mdpi.com

Derivatization for Analytical Applications (e.g., Fluorescence Detection)

The inherent fluorescent properties of the benzimidazole scaffold make it an excellent platform for the development of chemical sensors. sioc-journal.cntandfonline.comiosrjournals.org By modifying the this compound structure, it is possible to create probes that exhibit changes in their fluorescence in the presence of specific analytes, a phenomenon that can be harnessed for detection and quantification. sioc-journal.cn

A common strategy in the design of these fluorescent probes is to create a system where the fluorescence is initially "off" and is "turned on" in the presence of the target analyte. This can be achieved by incorporating a recognition moiety that, upon binding to the analyte, triggers a change in the electronic properties of the fluorophore, leading to an increase in fluorescence intensity. For example, a benzimidazole-based fluorescent probe was developed for the detection of Fe3+/2+. rsc.org The proposed mechanism involves the Fe-catalyzed hydrolysis of an imine bond in the probe, leading to a "turn-on" fluorescence response. rsc.org

The development of benzimidazole-based probes for the detection of biologically important molecules is an active area of research. For instance, a fluorescent probe for cysteine was synthesized, which showed excellent selectivity and sensitivity. nih.gov The detection mechanism was based on a Michael addition reaction followed by an intramolecular nucleophilic substitution, which resulted in a "turn-on" fluorescence signal. nih.gov

The versatility of the benzimidazole scaffold allows for the design of probes for a wide range of analytes, including metal ions, anions, and small molecules. sioc-journal.cn The synthesis of these probes often involves the condensation of a diamine with an aldehyde, followed by further modifications to introduce the desired recognition and signaling moieties. rsc.orgnih.gov The photophysical properties of these probes, such as their absorption and emission wavelengths, can be fine-tuned by altering the substituents on the benzimidazole ring. rsc.org This allows for the development of probes with specific optical properties tailored for different analytical applications.

Medicinal Chemistry and Pharmacological Potential of 1h Benzimidazole 5 Carboxylate Derivatives

Broad Spectrum Biological Activities

Derivatives of 1H-benzimidazole-5-carboxylate exhibit a remarkable array of biological activities, establishing them as versatile pharmacophores in the development of new therapeutic agents. researchgate.netnih.govresearchgate.net Their inherent chemical stability and the possibility for substitution at various positions on the benzimidazole (B57391) ring allow for the fine-tuning of their pharmacological profiles. rsc.org This has led to the discovery of compounds with potent antimicrobial and anticancer properties. nih.govnveo.org The core structure's resemblance to purine (B94841) nucleotides contributes to its ability to interact with biological macromolecules, underpinning its diverse therapeutic potential. biotech-asia.orgacs.org

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents. nih.gov Derivatives of this compound have emerged as a promising class of compounds in this regard, demonstrating significant efficacy against a wide range of bacteria and fungi. nih.govwhiterose.ac.uk

Numerous studies have highlighted the potent antibacterial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria. whiterose.ac.uk For instance, certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have shown significant activity against Escherichia coli, Streptococcus faecalis, and both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) strains of Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 2 to 16 μg/mL. nih.gov Another study reported that N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazide derivatives displayed very good antibacterial activity, with one compound in particular showing a MIC of 3.12 μg/mL against most tested organisms. nih.gov The antibacterial action of benzimidazoles is thought to stem from their ability to compete with purines in the synthesis of bacterial nucleic acids and proteins. whiterose.ac.uk

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound DerivativeBacterial StrainMIC (μg/mL)Reference
N-substituted 6-(chloro/nitro)-1H-benzimidazoleEscherichia coli2-16 nih.gov
N-substituted 6-(chloro/nitro)-1H-benzimidazoleStreptococcus faecalis2-16 nih.gov
N-substituted 6-(chloro/nitro)-1H-benzimidazoleMSSA2-16 nih.gov
N-substituted 6-(chloro/nitro)-1H-benzimidazoleMRSA2-16 nih.gov
N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazideVarious bacteria3.12 nih.gov

Derivatives of this compound have also demonstrated significant antifungal activity, particularly against various Candida species, which are common causes of opportunistic fungal infections. nih.govmdpi.com Some 2-substituted-phenyl-1H-benzimidazole-5-carbonitriles have shown potent activity against Candida species, with MIC values as low as 3.12 μg/mL, comparable to the standard antifungal drug fluconazole. researchgate.net The mechanism of action for many of these compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov For example, certain benzimidazole-oxadiazole compounds were found to inhibit ergosterol synthesis in a concentration-dependent manner. nih.gov Studies have also shown that substitutions at the C-5 position of the benzimidazole ring, such as with fluoro or chloro groups, can significantly enhance antifungal activity. nih.govacs.org

Table 2: Antifungal Activity of Selected this compound Derivatives against Candida albicans

Compound DerivativeMIC (μg/mL)Reference
2-substituted-phenyl-1H-benzimidazole-5-carbonitriles3.12 researchgate.net
2-(1H-pyrrol-2-yl)-1H-benzimidazole-5-carboxylic Acid16 mdpi.com
N-substituted 6-(chloro/nitro)-1H-benzimidazole (compound 4k)8-16 nih.gov

The structural similarities between benzimidazole and purine have made its derivatives a focal point in the development of novel anticancer agents. researchgate.netnveo.org Derivatives of this compound have shown considerable cytotoxic activity against a variety of human cancer cell lines, including those of the breast, prostate, lung, and central nervous system. nih.govmdpi.com One study reported the synthesis of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives, with one precursor, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, inducing maximum cell death in leukemic cells with an IC50 value of 3 μM. nih.gov The anticancer mechanisms of these compounds are multifaceted and often involve the induction of apoptosis and cell cycle arrest. nih.govnih.gov

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many this compound derivatives exert their anticancer effects by triggering this process. nih.govnih.gov The induction of apoptosis can occur through various pathways. For instance, the antileukemic compound methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate was shown to activate apoptosis, as indicated by the cleavage of PARP and an increase in DNA strand breaks. nih.gov Other benzimidazole derivatives have been found to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of anti-apoptotic proteins like Bcl-2. mdpi.comnih.gov The activation of caspases, a family of proteases that execute apoptosis, is also a common mechanism. nih.govfrontiersin.org For example, certain benzimidazole/1,2,3-triazole hybrids were shown to increase the levels of caspase-3 and caspase-8 in breast cancer cells. mdpi.comfrontiersin.org

In addition to inducing apoptosis, this compound derivatives can also inhibit cancer cell proliferation by causing cell cycle arrest at various checkpoints. nih.govnih.gov This prevents cancer cells from dividing and growing. The specific phase of the cell cycle that is arrested can vary depending on the compound and the cancer cell line. For example, the antileukemic compound methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate was found to induce S/G2 phase arrest in leukemic cells, which was associated with the downregulation of CDK2 and Cyclin B1. nih.gov Other benzimidazole derivatives have been shown to cause G2/M phase arrest. nih.govmdpi.com For instance, one bromo-derivative of benzimidazole was found to significantly increase the cell population in the G2/M phase in a p53-independent manner. nih.gov Some compounds have also been observed to arrest the cell cycle in the G1 phase by activating the p53-p21 pathway. chiba-u.jp

Table 3: Cell Cycle Arrest Mechanisms of Selected this compound Derivatives

Compound DerivativeCancer Cell LineCell Cycle Phase ArrestMechanismReference
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylateLeukemic cellsS/G2Downregulation of CDK2 and Cyclin B1 nih.gov
Bromo-derivative of benzimidazole (compound 5)MCF-7, DU-145, H69ARG2/Mp53 independent mechanism nih.gov
4-(1H-1,3-benzodiazol-1-yl) benzonitrile (B105546) (CCL299)HepG2, HEp-2G1Activation of p53-p21 pathway chiba-u.jp

Anti-inflammatory and Analgesic Properties

The this compound scaffold has served as a foundation for the development of novel anti-inflammatory and analgesic agents. Researchers have explored various substitutions on this core structure to modulate its interaction with biological targets involved in pain and inflammation pathways, such as cyclooxygenase (COX) enzymes.

One study investigated a series of benzimidazole-5-carboxylic acid derivatives for analgesic activity. Among the tested compounds, 2-(2-nitro-phenyl)-1H-benzimidazole-5-carboxylic acid demonstrated significant, naloxone-sensitive analgesic effects in the tail-clamp test, indicating a centrally mediated mechanism of action. This finding underscored the importance of the 2-(o-substituted phenyl) group for this specific activity.

Further research led to the one-pot synthesis of novel ethyl this compound derivatives and their corresponding hydrazones. These compounds were evaluated for their potential as anti-inflammatory agents, highlighting the therapeutic promise of this chemical class. In a different study, a series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, derived from the 5-carboxylate structure, were synthesized. Several of these compounds displayed significant analgesic and anti-inflammatory effects at a dose of 100 mg/kg, demonstrating the potential of modifying the carboxylate group to enhance activity.

Table 1: Anti-inflammatory and Analgesic this compound Derivatives

Compound NameReported ActivityKey Structural Feature
2-(2-nitro-phenyl)-1H-benzimidazole-5-carboxylic acidSignificant naloxone-sensitive analgesic activity.Nitro group at the ortho position of the 2-phenyl ring.
N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazidesPromising analgesic and anti-inflammatory effects.Carbohydrazide (B1668358) modification at the 5-position.

Antiviral Applications (e.g., Anti-HIV, Anti-HCV)

The this compound core has been identified as a valuable scaffold for the development of potent antiviral agents, particularly against the Hepatitis C virus (HCV). Researchers have designed non-nucleoside inhibitors based on this structure that target the HCV RNA-dependent RNA polymerase (RdRP), a critical enzyme for viral replication.

These compounds act as allosteric inhibitors, binding to a site on the enzyme distinct from the active site to block its function prior to the polymerization step. One notable example is the compound 2-[4-({4′-chloro-4-[(4-hydroxypiperidin-1-yl) carbonyl]-1,1′-biphenyl-2-yl}methoxy)-2-fluorophenyl]-1-cyclohexyl-1H-benzimidazole-5-carboxylic acid, which was shown to be a potent inhibitor of HCV RdRP activity with an IC50 value of approximately 0.25 μM. This class of inhibitors has demonstrated the ability to interfere with HCV RNA replication in cell culture systems.

Furthermore, closely related 1H-benzo[d]imidazole-5-carboxamide derivatives have been synthesized and studied as potential inhibitors of replication for other RNA viruses, including Yellow Fever Virus (YFV) and Zika Virus (ZIKV), indicating the broad antiviral potential of this scaffold.

Antituberculosis Activity

Tuberculosis remains a significant global health threat, necessitating the development of new and effective drugs. The this compound structure has emerged as a promising starting point for novel antitubercular agents.

A series of novel benzimidazole derivatives were synthesized from a 4-fluoro-3-nitrobenzoic acid precursor, yielding the core 5-carboxylate structure. These compounds were screened for their activity against Mycobacterium tuberculosis H37Rv (MTB-H37Rv) and an isoniazid-resistant strain. Several of the synthesized compounds displayed excellent potency. The most active derivative, ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate (5g), showed a minimum inhibitory concentration (MIC) of 0.112 μM against the H37Rv strain. Structure-activity relationship studies indicated that electron-withdrawing groups on the 2-phenyl ring were important for good activity. The mechanism of action for benzimidazoles may involve the inhibition of nucleic acid and protein biosynthesis.

Table 3: Antituberculosis Activity of a Lead this compound Derivative

Compound NameMIC against MTB-H37Rv (μM)MIC against INH-Resistant MTB (μM)
ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate0.1126.12

Antidiabetic Activity

The benzimidazole nucleus is a versatile pharmacophore that has been explored for the management of diabetes mellitus through various mechanisms. These mechanisms include the inhibition of enzymes such as α-amylase, α-glucosidase, and dipeptidyl peptidase-4 (DPP-IV), as well as the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPAR).

For instance, certain 2-substituted benzimidazole derivatives have shown potent inhibition of yeast and rat intestinal α-glucosidase, an enzyme responsible for breaking down complex carbohydrates. Other studies have focused on developing benzimidazole-containing compounds as DPP-IV inhibitors, which help to prolong the action of incretin (B1656795) hormones. However, while the broader class of benzimidazole derivatives has shown considerable promise, specific research focusing on this compound derivatives as primary agents for antidiabetic activity is less prominent in the reviewed literature. Further investigation is required to fully elucidate the potential of this specific scaffold in developing novel therapies for diabetes.

Antifilarial Activity

Derivatives of this compound have demonstrated notable potential as antifilarial agents. A series of methyl and ethyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and methyl 5-carbamoyl-1H-benzimidazole-2-carbamates have been synthesized and evaluated for their in vivo antifilarial activity. nih.gov

Key findings from these studies revealed that several compounds exhibited significant efficacy against various filarial worms. Specifically, compounds 7, 9, 19, 25, 26, 27, and 36 showed considerable activity against adult worms of Brugia pahangi, Litomosoides carinii, and Acanthocheilonema viteae in experimentally infected jirds. nih.gov

Further research into hybrid molecules has also shown promise. Benzimidazole–benzoxaborole hybrids linked via an amide bond have been developed and tested. nih.gov These compounds, such as 8a (AN8799) , have demonstrated good in vitro activity against Onchocerca volvulus, the nematode responsible for river blindness. nih.gov The mechanism of action for these benzimidazole-based drugs is suggested to be the inhibition of tubulin polymerization, which requires prolonged exposure to be effective. nih.gov

Antifilarial Activity of Selected this compound Derivatives
CompoundFilarial SpeciesActivity
7, 9, 19, 25, 26, 27, 36Brugia pahangi, Litomosoides carinii, Acanthocheilonema viteaeSignificant in vivo activity against adult worms nih.gov
8a (AN8799)Onchocerca volvulusGood in vitro activity nih.gov

Antioxidant Activity

Benzimidazole derivatives are recognized for their antioxidant properties, which are crucial in combating oxidative stress-related diseases. nih.govmdpi.com The antioxidant capacity of these compounds is often evaluated by their ability to inhibit lipid peroxidation and scavenge free radicals. nih.gov

In one study, a series of benzimidazole derivatives with aryl-methylene amino acetamide (B32628) moieties were investigated for their in vitro effects on liver lipid peroxidation (LPO) levels. nih.gov The results indicated that most of the synthesized compounds exhibited LPO inhibitory activity. nih.gov Notably, compound 3 , which features a p-bromophenyl substituent at the second position of the benzimidazole ring, demonstrated the highest activity with a 57% inhibition of LPO, a level comparable to the standard antioxidant butylated hydroxytoluene (BHT), which showed 65% inhibition. nih.gov

Another study on 2-substituted benzimidazoles found that compound 2a , which contains a free hydroxyl group on the aromatic ring, was the most active with an IC50 of 7.35 µg/mL. mdpi.com This high activity is attributed to the hydroxyl group's ability to donate a hydrogen atom to a free radical, thereby stabilizing it. mdpi.com

Antioxidant Activity of Selected Benzimidazole Derivatives
CompoundAssayActivity
3 (p-bromophenyl substituent at C2)Lipid Peroxidation (LPO) Inhibition57% inhibition nih.gov
2, 4, 5, 9, 12Lipid Peroxidation (LPO) Inhibition31-45% inhibition nih.gov
2a (free hydroxyl group on aromatic ring)DPPH radical scavengingIC50 = 7.35 µg/mL mdpi.com
Butylated Hydroxytoluene (BHT) (Standard)Lipid Peroxidation (LPO) Inhibition65% inhibition nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring system. nih.govnih.gov Structure-activity relationship (SAR) studies are therefore essential for the rational design of more potent and selective therapeutic agents.

Impact of Substituents on Biological Efficacy

SAR analyses have revealed that substitutions at the N-1, C-2, C-5, and C-6 positions of the benzimidazole nucleus play a crucial role in modulating pharmacological effects. nih.govnih.gov For instance, the introduction of different substituents at the N-1 position can enhance chemotherapeutic activity. nih.gov

In the context of antioxidant activity, the presence of a p-bromophenyl group at the second position of the benzimidazole ring has been shown to be highly effective in inhibiting lipid peroxidation. nih.gov Conversely, a thiophene (B33073) group at the same position resulted in a loss of inhibitory activity. nih.gov Furthermore, a free hydroxyl group on an aromatic substituent is a key determinant for potent antioxidant properties. mdpi.com

A study on benzimidazole derivatives bearing a 5-membered ring at position 2 indicated that the presence of a hydrogen atom at the 5-position of the benzimidazole ring is more beneficial for antifungal activity than an electron-withdrawing group. mdpi.com

Positional Isomerism and Pharmacological Profile

The positioning of functional groups on the benzimidazole core can dramatically alter the pharmacological profile of the resulting compounds. Research on benzimidazole-4-carboxamides and -carboxylates as 5-HT4 receptor antagonists highlighted the importance of substituent placement for receptor affinity and selectivity. nih.gov

These studies indicated that a voluminous substituent on the basic nitrogen atom of the amino moiety and a specific distance of approximately 8.0 Å from this nitrogen to the aromatic ring are critical for high affinity and selectivity for 5-HT4 receptors. nih.gov This underscores how positional isomerism can fine-tune the interaction of these molecules with their biological targets.

Systematic SAR studies on telmisartan-derived PPARγ agonists have also shown that both the type and the position of substituents at the 5- and 6-positions of the benzimidazole core have a strong influence on the compound's activity. researchgate.net

Mechanisms of Action at the Molecular Level

Understanding the molecular mechanisms of action of this compound derivatives is fundamental to their development as therapeutic agents. These compounds often exert their effects by interacting with specific biological targets and modulating key signaling pathways. evitachem.com

Interaction with Biological Targets

The diverse pharmacological activities of benzimidazole derivatives stem from their ability to interact with a variety of biological targets, including enzymes and nucleic acids. evitachem.comresearchgate.net

As antifilarial agents, benzimidazole derivatives are known to target tubulin. nih.gov By binding to β-tubulin in parasites, they disrupt microtubule polymerization, which is essential for cellular functions like glucose transport. iiarjournals.org This mechanism ultimately leads to the death of the parasite. nih.gov

In the context of anticancer activity, certain benzimidazole derivatives have been identified as DNA minor groove-binding ligands. nih.gov They form non-covalent interactions with the minor groove of DNA, particularly at AT-rich sequences, which can interfere with DNA-dependent enzymatic processes and inhibit cancer cell proliferation. nih.gov The NH group of the imidazole (B134444) ring is reported to have strong hydrogen-bond interactions with the nucleic acid bases in DNA. nih.gov

Furthermore, some benzimidazole derivatives have been shown to act as inhibitors of human topoisomerase I, an enzyme crucial for DNA replication and transcription. nih.gov By targeting this enzyme, these compounds can induce cell cycle arrest and apoptosis in cancer cells. researchgate.net

Modulation of Cellular Signaling Pathways

Derivatives of this compound have been shown to exert their therapeutic effects by modulating critical cellular signaling pathways, primarily those involved in cell cycle regulation and apoptosis. Research into these compounds has revealed their ability to interfere with the machinery that governs cell proliferation and survival, making them promising candidates for anticancer agents.

One notable derivative, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate, has been identified as a potent modulator of cell cycle progression in leukemic cells. nih.govresearchgate.net Studies using Flow Cytometry (FACS) analysis demonstrated that this compound induces an arrest in the S and G2 phases of the cell cycle. nih.govresearchgate.net This cell cycle blockade is further supported by the observed downregulation of key regulatory proteins, including Cyclin-Dependent Kinase 2 (CDK2), Cyclin B1, and Proliferating Cell Nuclear Antigen (PCNA). nih.govresearchgate.net

In addition to halting the cell cycle, these derivatives can trigger programmed cell death, or apoptosis. The apoptotic mechanism is activated through the downregulation of pro-apoptotic proteins and the upregulation of anti-apoptotic proteins. nih.govresearchgate.net A key indicator of apoptosis, the cleavage of Poly (ADP-ribose) polymerase (PARP), was observed, along with elevated levels of DNA strand breaks, confirming the induction of apoptosis by the benzimidazole derivative. nih.govresearchgate.net The broader class of benzimidazoles is known to interact with various biological targets, including enzymes and receptors, to modulate signaling pathways. evitachem.com For instance, other benzimidazole compounds have been found to induce apoptosis by increasing the expression of the tumor suppressor protein p53. iiarjournals.org

Preclinical Evaluation of Derivative Potency (e.g., IC50 values)

The preclinical potency of this compound derivatives has been quantified in numerous studies through the determination of their half-maximal inhibitory concentration (IC50) values. These values indicate the concentration of a compound required to inhibit a specific biological or biochemical function by 50% and are a key measure of a drug's potency.

Derivatives have been evaluated against various cancer cell lines and specific protein targets. For example, methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate showed significant potency in leukemic cells with an IC50 value of 3 µM. nih.govresearchgate.net Other series of benzimidazole-5-carbohydrazide derivatives have demonstrated potent inhibitory action against cancer-related enzymes like EGFR, with IC50 values ranging from 0.09 to 0.68 µM. mdpi.com The potency of these compounds is often compared to established drugs, such as erlotinib, which has an IC50 of 0.08 µM against EGFR. mdpi.com

The following table summarizes the IC50 values for several this compound derivatives against various cancer cell lines.

Compound Name/IdentifierTarget Cell Line/EnzymeIC50 ValueSource(s)
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate (5a)Leukemic cells3 µM nih.govresearchgate.net
Benzimidazole Derivative (se-182)A549 (Lung Carcinoma)15.80 µg/mL
Benzimidazole Derivative (se-182)HepG2 (Liver Carcinoma)15.58 µg/mL
Benzimidazole Derivative 1HCT-116 (Colon Cancer)28.54 ± 2.91 µg/mL waocp.org
Benzimidazole Derivative 1MCF-7 (Breast Cancer)31.21 ± 4.49 µg/mL waocp.org
Benzimidazole Derivative 2HCT-116 (Colon Cancer)16.18 ± 3.85 µg/mL waocp.org
Benzimidazole Derivative 2MCF-7 (Breast Cancer)29.29 ± 6.39 µg/mL waocp.org
Benzimidazole Derivative 4HCT-116 (Colon Cancer)24.08 ± 0.31 µg/mL waocp.org
Benzimidazole Derivative 4MCF-7 (Breast Cancer)8.86 ± 1.10 µg/mL waocp.org
N′-(benzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazide (4c)EGFR0.68 µM mdpi.com
N′-(4-chlorobenzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazide (4d)EGFR0.12 µM mdpi.com
N′-(4-fluorobenzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazide (4e)EGFR0.09 µM mdpi.com
N′-(4-methoxybenzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazide (4g)EGFR0.15 µM mdpi.com
N′-(4-(dimethylamino)benzylidene)-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazide (4h)EGFR0.21 µM mdpi.com

Selectivity and Cytotoxicity Assessments (in vitro studies)

In vitro studies are crucial for assessing the cytotoxic potential and selectivity of new chemical entities. Numerous this compound derivatives have been subjected to such evaluations against a panel of human cancer cell lines.

One study reported that methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate induced maximum cell death in leukemic cells, highlighting its cytotoxic capabilities. nih.gov Another benzimidazole derivative, identified as se-182, exhibited significant, dose-dependent cytotoxic effects across several cancer cell lines. It was found to be particularly effective against A549 lung carcinoma and HepG2 liver carcinoma cells.

Further research has demonstrated the broad-spectrum anti-cancer activity of these derivatives. Certain N′-benzylidene-2-(4-chlorophenyl)-1H-benzimidazole-5-carbohydrazides displayed moderate to complete cell death against a wide array of cancers, including melanoma, ovarian, renal, prostate, non-small cell lung, and colon cancers. mdpi.com Similarly, other benzimidazole derivatives have shown moderate to high cytotoxic activity against MCF-7 breast cancer and HCT-116 colon cancer cell lines. waocp.org The results from these preliminary cytotoxicity screenings suggest that derivatives of this compound have promising potential as chemotherapeutic agents. waocp.org

The table below details the cytotoxic activity of various derivatives on different cancer cell lines.

Compound IdentifierCell LineCancer TypeCytotoxic EffectSource(s)
Compound 5aLeukemic cellsLeukemiaInduced maximum cell death nih.gov
Compound se-182A549Lung CarcinomaHigh cytotoxic activity
Compound se-182HepG2Liver CarcinomaHigh cytotoxic activity
Compound se-182MCF-7Breast CarcinomaCytotoxic effects observed
Compound se-182DLD-1Colorectal CarcinomaCytotoxic effects observed
Benzimidazole DerivativesMelanoma cell linesMelanomaModerate to complete cell death mdpi.com
Benzimidazole DerivativesOvarian cancer cell linesOvarian CancerModerate to complete cell death mdpi.com
Benzimidazole DerivativesRenal cancer cell linesRenal CancerModerate to complete cell death mdpi.com
Benzimidazole Derivative 2HCT-116Colon CancerHigh cytotoxic activity waocp.org
Benzimidazole Derivative 4MCF-7Breast CancerHigh cytotoxic activity waocp.org

Advanced Material Science Applications of 1h Benzimidazole 5 Carboxylate

Development of Functional Organic Materials

The 1H-benzimidazole-5-carboxylate moiety serves as a highly effective building block, or ligand, for the synthesis of complex functional organic materials. Its structure, featuring both nitrogen atoms in the imidazole (B134444) ring and oxygen atoms in the carboxylate group, allows it to coordinate with metal ions in various ways, making it an excellent candidate for constructing Metal-Organic Frameworks (MOFs). researchgate.netnih.gov

MOFs are crystalline materials composed of metal ions or clusters linked by organic ligands. nih.gov The use of benzimidazole-carboxylate derivatives as ligands facilitates the creation of MOFs with diverse topologies and functionalities. nih.govrsc.org For example, MOFs constructed using 5-(benzimidazole-1-yl)isophthalic acid have demonstrated potential as fluorescent sensors for detecting specific metal ions. nih.govrsc.org The inherent properties of the benzimidazole (B57391) unit, combined with the structural directionality of the carboxylate groups, allow for the design of porous, high-surface-area materials suitable for applications in gas storage and catalysis. nih.govwikipedia.org The synthesis often involves solvothermal methods where the metal salts and the benzimidazole-carboxylate ligands react to form highly ordered, multi-dimensional networks. nih.govrsc.org The resulting frameworks can exhibit unique properties, such as selective gas adsorption or luminescence, which are directly influenced by the structure of the organic linker. nih.gov

Optoelectronic Applications

Organic solid-state luminescent materials built upon the this compound core have garnered immense interest due to their wide-ranging applications in optoelectronics. mdpi.comsemanticscholar.org The inherent fluorescent properties of the benzimidazole system, coupled with the electronic effects of the carboxylate group, make these compounds suitable for use in various devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic lasers. mdpi.comsemanticscholar.orgresearchgate.net The ability to modify the structure, for instance by creating ester derivatives or introducing different substituents, allows for the fine-tuning of their optical and electronic properties to meet the specific demands of these applications. evitachem.com

Derivatives of this compound are known to be fluorescent, a property that is central to their use in optoelectronics. mdpi.comsemanticscholar.org These compounds often exhibit strong luminescence, with some derivatives emitting intense blue-green light with high to moderate quantum yields. researchgate.net The fluorescence mechanism is frequently associated with π-π* transitions within the molecule and can be influenced by the solvent environment. researchgate.net

A key characteristic of many benzimidazole derivatives is their large Stokes shift, which is the difference between the maximum wavelengths of absorption and emission. researchgate.netresearchgate.net This property is often a result of a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net Large Stokes shifts are advantageous in applications like fluorescent probes and organic lasers as they minimize self-absorption, leading to clearer signals and improved device efficiency. Some derivatives, such as ethyl 1-butyl-2-(3,5-dichloro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, have even been observed to exhibit dual emission in various solvents. researchgate.net

The table below summarizes the photophysical properties of selected this compound derivatives.

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Quantum Yield (ΦF)Stokes Shift (nm)Solvent
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate358446Not Specified88Acetonitrile (B52724)
General Benzimidazole Derivatives330-335Not Specified0.48–0.96HighCH₂Cl₂
2-(7-fluoro-1H-imidazo[4,5-b]phenazin-2-yl)-phenol derivativesNot Specified550Not Specified134-141Methanol (B129727)
BMPO, Me-BMPO, Di-MeBIPO, F-BIPO, and Cl-BIPO derivativesNot SpecifiedNot Specified0.42-0.80Not SpecifiedDMA

Data compiled from multiple sources. mdpi.comresearchgate.netresearchgate.net

In the field of OLEDs, which are crucial for modern displays and lighting, benzimidazole derivatives have found significant application. mdpi.comsemanticscholar.org Their strong luminescence, particularly in the blue region of the spectrum, makes them valuable as emitter materials. semanticscholar.org Achieving efficient and stable blue emission is a critical challenge in OLED technology, and materials based on this compound offer a promising solution. semanticscholar.org

The unique electronic properties of this compound derivatives also make them suitable for use in organic photovoltaics (OPVs), or solar cells. mdpi.comsemanticscholar.orgresearchgate.net In OPV devices, organic materials are responsible for absorbing light and separating charges to generate electricity. Benzimidazole-based compounds can be engineered to act as either electron-donating or electron-accepting materials within the active layer of the solar cell. researchgate.net Their broad absorption spectra and appropriate energy levels (HOMO/LUMO) are critical for efficient light harvesting and charge transfer. The development of novel benzimidazole derivatives continues to be an active area of research aimed at improving the power conversion efficiency of organic solar cells. researchgate.net

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics, such as displays and sensors. nih.govfrontiersin.org The performance of an OFET is heavily dependent on the charge transport characteristics of the organic semiconductor used. nih.gov Benzimidazole derivatives have been investigated as the active semiconductor layer in OFETs. mdpi.comsemanticscholar.org The planar structure and potential for strong π-π stacking interactions in these molecules can facilitate efficient charge carrier mobility. nih.gov By modifying the molecular structure, researchers can tune the material to be either a p-type (hole-transporting) or n-type (electron-transporting) semiconductor, making them versatile components for various electronic circuits. acs.orgresearchgate.net

The application of this compound derivatives extends to the development of organic lasers. mdpi.comsemanticscholar.org Organic solid-state lasers require a gain medium that can exhibit stimulated emission under optical pumping. The high fluorescence quantum yields and large Stokes shifts observed in many benzimidazole derivatives make them excellent candidates for this purpose. mdpi.comsemanticscholar.org The large Stokes shift is particularly beneficial as it reduces losses from self-absorption, a common issue that can hinder lasing action. Research in this area focuses on synthesizing novel benzimidazole-based materials that can achieve low-threshold, high-efficiency lasing in solid-state devices. semanticscholar.org

Chemosensing Applications

The unique structural and photophysical properties of benzimidazole derivatives make them valuable components in the design of chemosensors. The this compound moiety, in particular, can be incorporated into larger molecular frameworks to create compounds that exhibit a detectable response, such as a color change, in the presence of specific ions or molecules. This ability to selectively recognize and signal the presence of analytes is the foundation of their application in chemosensing.

One notable example involves the integration of a benzimidazole unit into a BODIPY (boron-dipyrromethene) dye structure. A BODIPY derivative featuring a benzimidazole group at the 2-position and an anthracene (B1667546) group at the meso position has been synthesized and characterized for its chemosensing capabilities. In a solution of acetonitrile and water, this compound demonstrated a selective color change from pink to yellow specifically upon interaction with hydrogen sulfate (B86663) (HSO₄⁻) anions. This colorimetric response is attributed to the protonation of the benzimidazole's NH group, a change triggered by the acidic nature of the hydrogen sulfate anion. The interaction with other anions, such as nitrate (B79036), cyanide, and chloride, did not produce a discernible color change, highlighting the selectivity of the sensor.

The development of such chemosensors is a significant area of research due to the importance of monitoring various anions in biological and environmental systems. The ability of benzimidazole-containing compounds to form hydrogen bonds and participate in proton transfer events is key to their function as recognition and signaling units in these sensory materials.

Corrosion Science Applications

Benzimidazole and its derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly for carbon steel in acidic environments like hydrochloric acid solutions. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. This adsorption process is facilitated by the presence of heteroatoms (nitrogen), aromatic rings, and polar functional groups in the benzimidazole structure, which can interact with the metal's surface.

Derivatives of 1H-benzimidazole act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. However, the predominant effect can vary depending on the specific derivative. For instance, some benzimidazole derivatives show a more pronounced effect on the anodic reaction, while others have a greater influence on the cathodic reaction. The inhibition efficiency of these compounds generally increases with their concentration in the corrosive medium.

The adsorption of benzimidazole derivatives on a metal surface can be described by various adsorption isotherms, with the Langmuir isotherm often providing a good fit for the experimental data. This suggests the formation of a monolayer of the inhibitor on the metal. The strength of this adsorption is indicated by the Gibbs free energy of adsorption (ΔG°ads), with more negative values signifying a stronger and more spontaneous adsorption process, which can involve both physical (electrostatic) and chemical (covalent) interactions.

Benzimidazole DerivativeMetalCorrosive MediumInhibition Efficiency (%)Inhibition Type
(1H-benzimidazol-2-yl)methanethiolCarbon Steel1.0 M HCl88.2Mixed (Anodic Predominance)
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazoleCarbon Steel1.0 M HCl95.4Mixed (Cathodic Predominance)
1-decyl-2-((5-methylisoxazol-2-yl)methyl)benzimidazoleCarbon Steel1 M HClNot SpecifiedMixed

Polymer Synthesis and Integration

The rigid and stable structure of the benzimidazole ring system, along with the reactive sites it possesses, makes this compound a valuable monomer or functional unit in polymer science. Its incorporation into polymer chains can impart desirable properties such as high thermal stability, chemical resistance, and specific electronic or binding capabilities.

One area of application is in the synthesis of high-performance polymers. For instance, polymers containing 2H-benzimidazol-2-one moieties have been synthesized and shown to exhibit high glass transition temperatures and good thermal stability. These polymers can be cast into transparent, flexible films, making them suitable for various advanced material applications.

Furthermore, benzimidazole derivatives are utilized in the creation of polymer-drug conjugates. This approach involves attaching a biologically active molecule, such as a benzimidazole-based drug, to a biocompatible polymer carrier. This can improve the drug's solubility, bioavailability, and pharmacokinetic profile. For example, mebendazole, a benzimidazole anthelmintic with antitumor potential, has been conjugated to water-soluble polymers to overcome its poor solubility.

The synthesis of coordination polymers is another significant application. N-heterocyclic carboxylic acids like 1H-benzimidazole-5,6-dicarboxylic acid can act as ligands that coordinate with metal ions to form extended, often three-dimensional, network structures. These materials have potential uses in areas such as catalysis, gas storage, and separation.

Polymer TypeBenzimidazole-based Monomer/UnitKey Properties/Applications
High-Performance Linear Polymers1H-Benzo[d]imidazol-2(3H)-oneHigh glass transition temperature, good thermal stability, film-forming capability
Polymer-Drug ConjugatesMebendazole (a benzimidazole derivative)Improved drug solubility and bioavailability for cancer therapy
Coordination Polymers1H-benzimidazole-5,6-dicarboxylateFormation of three-dimensional polymeric structures with metal ions

Dye Synthesis

The benzimidazole scaffold is a key component in the synthesis of various classes of dyes, including azo dyes and disperse dyes. The extended π-conjugated system of the benzimidazole ring contributes to the chromophoric properties of these molecules, influencing their color and light-fastness. 1H-benzimidazole-5-carboxylic acid can serve as a precursor in the synthesis of such dyes.

Azo dyes containing the benzimidazole moiety can be synthesized through diazotization and coupling reactions. For example, a 1,3,4-thiadiazole (B1197879) derivative obtained from benzimidazole-5-carboxylic acid has been used to synthesize a series of azo dyes by reacting it with various coupling components. These dyes exhibit distinct absorption and emission properties, making them suitable for various applications, including textile dyeing.

Benzimidazole derivatives are also used to create disperse dyes, which are non-ionic dyes with low water solubility, suitable for dyeing synthetic fibers like polyester (B1180765). Azo disperse dyes synthesized from 5-aminobenzimidazole (B183301) derivatives have been shown to produce a range of bright and level shades on polyester and its blends. The dyeing performance and the resulting color are influenced by the specific chemical structure of the benzimidazole derivative and the other components of the dye molecule.

The synthesis of these dyes often involves multi-step chemical reactions, starting with the functionalization of the benzimidazole ring, followed by the formation of the chromophoric system. The resulting dyes can then be applied to textiles, where their performance is evaluated based on factors like color strength, fastness to light, washing, and rubbing.

Dye ClassBenzimidazole PrecursorSynthesis RouteApplication
Azo DyesBenzimidazole-5-carboxylic acid derivativeDiazotization and couplingGeneral dyeing applications
Disperse Dyes5-aminobenzimidazole derivativesDiazotization and couplingDyeing of polyester and its blends

Coordination Chemistry and Supramolecular Assemblies of 1h Benzimidazole 5 Carboxylate

1H-Benzimidazole-5-carboxylate as a Multidentate Ligand

This compound is recognized as a potential multidentate ligand, possessing four donor atoms: two nitrogen atoms within the imidazole (B134444) ring and two oxygen atoms in the carboxylate group. nih.gov This multiplicity of potential coordination sites allows it to bridge multiple metal centers, leading to the formation of high-dimensional coordination polymers. nih.govnih.gov The specific coordination behavior of the ligand is influenced by various factors, including the nature of the metal ion, the reaction conditions, and the presence of ancillary ligands.

The coordination versatility of this compound is a key factor in its utility for constructing diverse metal-organic frameworks. Depending on the reaction conditions and the metal ion involved, it can adopt several coordination modes. For instance, in lanthanide metal coordination polymers, 1H-benzimidazole-5-carboxylic acid has been observed to bridge adjacent Ln³⁺ centers through two distinct new coordination modes, contributing to the formation of a 2D wave-like layer structure. researchgate.net The flexibility of the ligand allows for the formation of various structural motifs, from simple mononuclear complexes to intricate three-dimensional polymers.

The coordination of this compound to metal ions occurs through its nitrogen and oxygen donor atoms. nih.gov The nitrogen atoms of the imidazole ring can coordinate to metal centers, as can the oxygen atoms of the carboxylate group. In a silver(I) complex, the Ag(I) ion is coordinated by two nitrogen atoms from two different 1H-benzimidazole-5-carboxylic acid ligands. nih.gov In a zinc(II) complex, the Zn(II) atom is coordinated by three oxygen atoms and one nitrogen atom from the deprotonated ligands. nih.gov The interplay of these N and O donor atom interactions is fundamental to the formation of stable and structurally diverse metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through hydrothermal or solvothermal methods. These methods involve the reaction of the ligand with a corresponding metal salt in a suitable solvent under elevated temperature and pressure. The resulting crystalline products are then characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, and thermogravimetric analysis.

A variety of homometallic coordination complexes have been synthesized using this compound and its derivatives with different transition metals.

Ag(I) Complexes: A mononuclear silver(I) complex, [Ag(C₈H₆N₂O₂)₂]ClO₄, was synthesized by reacting 1H-benzimidazole-5-carboxylic acid with silver nitrate (B79036) under hydrothermal conditions. In this complex, the Ag(I) ion is coordinated by two nitrogen atoms from two separate ligand molecules. nih.gov

Cd(II) Complexes: Several coordination compounds of cadmium(II) with benzimidazole (B57391) derivatives have been synthesized and characterized. These complexes often exhibit interesting biological activities. nih.gov

Co(II) Complexes: Cobalt(II) has been used to create coordination polymers with 1H-benzimidazole-5,6-dicarboxylate, a derivative of the primary ligand. These complexes can form intricate frameworks stabilized by hydrogen bonding.

Cu(I) Complexes: While specific examples with this compound are less common in the provided literature, the synthesis of Cu(I) complexes with N-donor ligands like benzimidazole derivatives is well-established. These are often prepared by the reaction of a Cu(I) salt with the ligand in an appropriate solvent, sometimes under an inert atmosphere to prevent oxidation to Cu(II). ijrrjournal.comrsc.org

A summary of representative homometallic complexes is presented in the table below.

Metal IonCompound FormulaCoordination EnvironmentReference
Ag(I)[Ag(C₈H₆N₂O₂)₂]ClO₄Two-coordinate, linear nih.gov
Cd(II)VariesVaries nih.gov
Co(II)VariesVaries
Cu(I)VariesVaries ijrrjournal.comrsc.org

The versatility of this compound extends to the formation of heterometallic and d-f hybrid coordination frameworks. By reacting the ligand with a mixture of d-block and f-block metal ions, it is possible to construct complex architectures that combine the properties of both types of metals. For example, heterometallic coordination compounds have been obtained by reacting 1H-benzimidazole-5-carboxylic acid with a transition metal (d-block) and a lanthanide (f-block) ion under hydrothermal conditions. researchgate.net These d-f hybrid frameworks are of interest for their potential applications in areas such as luminescence and magnetism.

Supramolecular Architecture Design

The design of supramolecular architectures using this compound relies on the directional nature of its coordination bonds with metal ions and the presence of functional groups capable of engaging in non-covalent interactions. The benzimidazole ring and the carboxylate group are both capable of forming hydrogen bonds, which play a crucial role in the assembly of higher-order structures.

In many of the reported crystal structures of complexes involving this ligand, extensive hydrogen-bonding networks are observed. These can involve N-H···O, O-H···O, and C-H···O interactions. nih.gov For instance, in the aforementioned Ag(I) complex, a three-dimensional supramolecular network is created and stabilized by such hydrogen bonds. nih.gov

Hydrogen Bonding Networks (O—H···O, N—H···O, C—H···O)

Hydrogen bonds are crucial non-covalent interactions that direct the assembly of molecules into well-defined supramolecular structures. In coordination complexes involving this compound and its derivatives, these interactions are extensive and play a key role in stabilizing the crystal packing. nih.gov The primary types of hydrogen bonds observed are O—H···O, N—H···O, and C—H···O. nih.gov

For instance, in a silver(I) complex, the crystal packing is stabilized by a network of O—H···O, N—H···O, and C—H···O hydrogen bonds, which link the ionic components into a three-dimensional supramolecular framework. nih.gov Similarly, in the crystal structure of methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, molecules are linked into sheets by a combination of N—H···N and C—H···O hydrogen bonds. nih.gov

Table 1: Examples of Hydrogen Bond Interactions in this compound Structures

Compound/Complex Interacting Groups (D—H···A) Role of Hydrogen Bond
[Ag(C₈H₆N₂O₂)₂]ClO₄ O—H···O, N—H···O, C—H···O Stabilizes the 3D supramolecular network. nih.gov
Methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate N—H···N, C—H···O Links molecules into 2D sheets. nih.gov
{[Zn(C₉H₄N₂O₄)]·H₂O}ₙ N—H···O, O—H···O Connects uncoordinated water to the 3D polymer framework. nih.gov
Ethyl 2-(4-chlorophenyl)-1-phenyl-1H-benzimidazole-5-carboxylate C—H···O Links molecules into a zigzag chain. nih.gov

Metal-Ligand Interactions in Supramolecular Networks

The coordination of this compound to metal centers is a defining feature of its chemistry, leading to the formation of diverse supramolecular networks. The ligand can coordinate to metal ions through its nitrogen and/or oxygen atoms, exhibiting versatile coordination modes. nih.govnih.gov

In an Ag(I) complex, the silver ion is coordinated by two nitrogen atoms from two different 1H-benzimidazole-5-carboxylic acid ligands, resulting in a mononuclear cation with a nearly linear N—Ag—N geometry. nih.gov In this specific case, the ligands act as monodentate coordinators through one of the imidazole nitrogen atoms. nih.gov In other structures, such as a cobalt(II) coordination polymer, the metal center is coordinated by both carboxylato-O atoms and imidazole-N atoms from different ligands, showcasing the ligand's multidentate character. nih.gov Similarly, a zinc(II) complex features a tetrahedral coordination environment where the metal is surrounded by three oxygen atoms and one nitrogen atom from the benzimidazole-dicarboxylate ligands. nih.gov

These metal-ligand interactions are the primary forces driving the assembly of coordination polymers, with the specific geometry and connectivity dictated by the coordination preference of the metal ion and the flexibility of the ligand. nih.govnih.gov

π-π Stacking Interactions

Aromatic π-π stacking interactions are another significant non-covalent force contributing to the stability and structure of coordination complexes derived from this compound. nih.govnih.gov These interactions occur between the planar benzimidazole ring systems of adjacent ligands.

Formation of One-, Two-, and Three-Dimensional Coordination Polymers

The ability of this compound and its derivatives to act as versatile linkers facilitates the construction of coordination polymers with varying dimensionalities, from one-dimensional (1D) chains to two-dimensional (2D) layers and three-dimensional (3D) frameworks. nih.govnih.govresearchgate.net

One-Dimensional (1D) Polymers: In some cases, metal ions and ligands connect to form simple chain-like structures. For instance, a cobalt(II) complex forms a 1D straight chain, which is then further extended into a 3D framework through hydrogen bonding. nih.gov

Two-Dimensional (2D) Polymers: By linking 1D chains or through specific coordination modes, 2D layered structures can be formed. Lanthanide coordination polymers with 1H-benzimidazole-5-carboxylic acid have been shown to form 1D layered architectures that are isostructural. researchgate.net Another example involves isostructural lanthanide complexes with 1H-benzimidazole-2-carboxylic acid that feature a 2D wave-like layer structure. rsc.org These layers are then interconnected by hydrogen bonds to form a 3D supramolecular architecture. rsc.org

Three-Dimensional (3D) Polymers: The multidentate nature of the ligand is ideal for creating robust 3D frameworks. nih.gov A zinc complex with 1H-benzimidazole-5,6-dicarboxylate was the first reported 3D transition metal coordination polymer based on this ligand type. nih.gov Similarly, novel 3D networks of lanthanide complexes have been synthesized using 1H-benzimidazole-5,6-dicarboxylic acid, demonstrating complex topologies. researchgate.net The formation of these extended structures is a direct result of the ligand's ability to bridge multiple metal centers in different directions. acs.org

Crystal Engineering Principles

Crystal engineering provides a strategic approach to designing solid-state structures with desired properties by controlling intermolecular interactions. ul.ie The synthesis of coordination polymers using this compound is a clear application of these principles. By selecting metal centers with specific coordination geometries and ligands with predictable binding sites and hydrogen bonding capabilities, it is possible to guide the assembly of molecules into targeted 1D, 2D, or 3D architectures. ul.ie

The formation of supramolecular synthons—robust and predictable intermolecular recognition patterns—is central to this design strategy. In the context of benzimidazole-based ligands, the combination of metal-ligand coordination, hydrogen bonding (N—H···O, O—H···O), and π-π stacking interactions serves as a set of tools for the rational construction of novel materials. nih.govresearchgate.netul.ie The predictability of these interactions allows for the design of frameworks with specific topologies and potential functionalities, such as porosity or luminescence. nih.govnih.gov

Luminescence Properties of Coordination Complexes

Coordination complexes of this compound, particularly those involving lanthanide ions, often exhibit interesting luminescence properties. msu.ru Lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are known for their characteristic, sharp emission bands, which arise from f-f electronic transitions. nih.gov However, direct excitation of these ions is inefficient. msu.ru

The organic ligand, in this case, this compound, can act as an "antenna." It efficiently absorbs excitation energy (typically UV light) and transfers it to the central lanthanide ion, which then emits light. msu.ruresearchgate.net This process, known as the antenna effect or sensitization, significantly enhances the luminescence intensity of the lanthanide ion. msu.ru

For example, a Europium(III) complex constructed with 1H-benzimidazole-5,6-dicarboxylic acid exhibits strong luminescent properties in the solid state at room temperature. researchgate.net The efficiency of this energy transfer and the resulting luminescence quantum yield depend on factors such as the energy gap between the triplet state of the ligand and the emissive level of the lanthanide ion. rsc.orgresearchgate.net Zinc(II) coordination polymers based on benzimidazole derivatives and dicarboxylate ligands have also been shown to display strong fluorescent emissions at room temperature. acs.orgnih.gov The rigid structure of the coordination polymer can reduce non-radiative decay pathways, further enhancing luminescence. scispace.com

Table 2: Luminescence Characteristics of Selected Benzimidazole-Carboxylate Complexes

Complex Type Ligand Metal Ion Emission Property
Coordination Polymer 1H-benzimidazole-5,6-dicarboxylic acid Eu³⁺ Strong solid-state luminescence at room temperature. researchgate.net
Coordination Polymer 1H-benzimidazole-2-carboxylic acid Tb³⁺ Bright green luminescence with high quantum yield (31%). rsc.org
Coordination Polymer Imidazole-4,5-dicarboxylate Cd(II) Strong blue fluorescent emission. acs.org

Catalysis and Organic Reactions Involving 1h Benzimidazole 5 Carboxylate

Role as Ligands in Asymmetric Catalysis

The benzimidazole (B57391) core is a well-established structural motif in the design of chiral ligands for asymmetric catalysis. Its rigid structure, combined with the presence of nitrogen atoms, allows for effective coordination with a variety of transition metals, creating a chiral environment that can induce stereoselectivity in chemical reactions. Chiral guanidines and other derivatives of the basic benzimidazole structure have been successfully employed as organocatalysts in enantioselective transformations, such as the α-amination of 1,3-dicarbonyl compounds. mdpi.com

However, despite the prevalence of the benzimidazole scaffold in asymmetric catalysis, specific and detailed examples of ligands derived directly from 1H-benzimidazole-5-carboxylate for this purpose are not extensively documented in scientific literature. While the parent compound serves as a crucial building block for various functional molecules, its direct application as a chiral ligand in asymmetric metal catalysis, complete with data on enantiomeric excess and reaction yields, remains an area with limited published research. The focus of its synthetic utility appears to be directed elsewhere, particularly in its role as an intermediate.

Intermediates in Complex Organic Transformations

The true value of this compound in advanced organic chemistry is most evident in its role as a key intermediate for the construction of complex, often biologically active, molecules. The carboxylate group at the 5-position serves as a versatile chemical handle that can be readily modified, allowing for the elaboration of the core benzimidazole structure into a diverse array of derivatives.

One prominent pathway involves the conversion of the ester or acid functionality into a hydrazide. For instance, a core benzimidazole-5-carboxylate can be efficiently synthesized via a 'one-pot' nitro reductive cyclization reaction. nih.gov This intermediate is then readily converted to the corresponding carbohydrazide (B1668358), which serves as a platform for synthesizing a novel series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides. nih.govresearchgate.net These complex products have been investigated for their potential anti-inflammatory and antimicrobial properties. nih.gov

Another significant application is in the synthesis of complex ligands for metal coordination, which in turn have shown potential as therapeutic agents. Starting from N-aminomethyl-1H-benzimidazole-5-carboxylic acid derivatives, researchers have synthesized the ligand 1-(5 (or 6-)-carboxy-1H-benzimidazol-2-ylmethyl)pyridinium chloride. nih.gov This complex benzimidazole derivative was subsequently used to prepare transition metal complexes with copper (Cu²⁺), cobalt (Co²⁺), and zinc (Zn²⁺), which were evaluated for their antitumor activity as topoisomerase II inhibitors. nih.gov

The synthesis of other complex benzimidazole derivatives often begins with a precursor that forms the this compound ring system in an early step. For example, the synthesis of 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid is achieved through the heterocyclization of ethyl 4-(methylamino)-3-nitrobenzoate, which forms the core intermediate. medcraveonline.com This demonstrates how the benzimidazole-5-carboxylate moiety is a foundational element upon which significant molecular complexity is built.

The following table summarizes key transformations where this compound acts as a crucial intermediate.

Starting IntermediateTransformationFinal Product ClassInvestigated Application
Ethyl this compoundHydrazinolysis followed by condensation with various aldehydesN-arylidene-...-carbohydrazidesAnti-inflammatory, Antimicrobial nih.govresearchgate.net
1H-Benzimidazole-5-carboxylic acid derivativesMulti-step synthesis involving aminomethylation and reaction with 2-(chloromethyl)pyridinePyridinium chloride ligands and their transition metal complexesAntitumor (Topoisomerase II inhibitors) nih.gov
Ethyl 4-(methylamino)-3-nitrobenzoate (precursor)Reductive cyclization with a substituted benzaldehyde2-Aryl-1-methyl-1H-benzo[d]imidazole-5-carboxylic acidBioactive Heterocycles medcraveonline.com

Theoretical and Computational Studies of 1h Benzimidazole 5 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and reactivity of a molecule. These computational methods, often employing Density Functional Theory (DFT), allow for the optimization of a molecule's geometry and the calculation of its electronic properties. Such studies are crucial for predicting how a molecule will behave in chemical reactions and biological systems. For instance, in a study of N-(cyclohexyl)-2-substituted-1H-benzimidazole-5-carboxamidine derivatives, quantum chemical calculations were performed using the Gaussian 09 package with DFT/B3LYP theory and the 6-311G(d,p) basis set to determine various electronic parameters. sci-hub.se

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule. The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas show positive potential (electron-poor, susceptible to nucleophilic attack).

In studies of benzimidazole (B57391) derivatives, MEP analysis helps to pinpoint the regions most likely to engage in intermolecular interactions. For example, in an analysis of the fungicide benomyl, a benzimidazole derivative, the MEP map showed negative regions concentrated over the carbonyl groups, indicating them as sites of high electron density. nih.gov Conversely, the benzimidazole ring itself generally displayed more positive potential. nih.gov For a derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, MEP analysis was employed to determine the reactive sites on the molecule. mdpi.comsemanticscholar.org This information is critical for understanding how the molecule might interact with biological targets.

Frontier Molecular Orbital Analysis (HOMO/LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter; a smaller gap generally implies higher reactivity. nih.gov

Below is a table of representative HOMO-LUMO data for a related benzimidazole derivative, illustrating the typical values obtained from such calculations.

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Calculation Method
Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate-5.49-1.993.50Determined by onset oxidation potential and optical band gap mdpi.com
BenomylNot specifiedNot specified5.039DFT nih.gov

This table presents data for derivatives to illustrate the application of FMO analysis to the benzimidazole scaffold.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a potential drug molecule (the ligand) might bind to a protein target. The results are often expressed as a docking score, which estimates the binding affinity.

The 1H-benzimidazole-5-carboxylate scaffold is a component of molecules designed as inhibitors for various enzymes. For instance, derivatives of 1H-benzimidazole-5-carboxylic acid have been investigated as inhibitors of inducible T-cell kinase (Itk). nih.gov In these studies, molecular docking is used to simulate the binding of the benzimidazole derivatives into the active site of the target protein. For example, a study on 1H-benzimidazole-5-carboxamidine derivatives involved docking these compounds against Penicillin-Binding Proteins (PBP4 and PBP2a) to investigate their potential as antimicrobial agents. sci-hub.se Similarly, docking studies on other benzimidazole derivatives have been performed against targets like S. aureus gyrase and the fungal enzyme CYP51B. researchgate.net

An illustrative example from a study on benzimidazole-isatin hybrids shows docking scores against E. coli DNA gyrase B, providing insight into their potential antibacterial activity.

Compound CodeDocking Score (kcal/mol)
1e-8.4
Norfloxacin (Standard)-8.4

This data is for a benzimidazole-2-carboxylic acid derivative and is presented to demonstrate the application of molecular docking. researchgate.net

In Silico Prediction of Drug-Likeness and Pharmacokinetic Properties (e.g., Lipinski's Rules, ADME)

In the early stages of drug discovery, in silico methods are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. This helps to identify candidates that are likely to have good oral bioavailability and appropriate pharmacokinetic profiles. Lipinski's Rule of Five is a widely used guideline to assess drug-likeness. wikipedia.org It states that an orally active drug generally has:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (log P) not greater than 5. wikipedia.org

While a full ADME profile for the parent this compound is not detailed in the searched literature, predictions for its derivatives are common. These studies help to ensure that synthesized compounds have favorable drug-like properties. nih.gov For example, ADME profiles were calculated for a series of 1H-benzimidazole-5-carboxamidine derivatives to assess their potential as drug candidates. sci-hub.seresearchgate.net

The table below shows the calculated properties for the parent this compound based on its known structure, to assess its compliance with Lipinski's Rule of Five.

PropertyValue for this compoundLipinski's RuleCompliance
Molecular Weight ( g/mol )176.17< 500Yes
Hydrogen Bond Donors2 (imidazole NH, carboxylic acid OH)≤ 5Yes
Hydrogen Bond Acceptors3 (imidazole N, two carboxyl O)≤ 10Yes
Log P (calculated)~1.5-2.0 (estimated)≤ 5Yes

Values are calculated or estimated based on the chemical structure of this compound. All parameters fall within the acceptable range, suggesting it has good drug-like properties.

Theoretical Studies on Inhibitive Properties

The benzimidazole scaffold is a well-known core structure in the development of corrosion inhibitors. peacta.orgresearchgate.net Theoretical studies in this area use quantum chemical calculations to understand how these molecules interact with metal surfaces. Parameters such as the HOMO and LUMO energies, the energy gap (ΔE), and the fraction of electrons transferred (ΔN) are calculated to predict the inhibition efficiency. researchgate.net

A higher HOMO energy suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, forming a coordinate bond. A lower LUMO energy indicates a higher ability to accept electrons from the metal surface. These interactions lead to the formation of a protective film on the metal, thus inhibiting corrosion. researchgate.net

While specific theoretical studies on the corrosion inhibition properties of this compound were not found, extensive research on other benzimidazole derivatives demonstrates their potential. peacta.orgresearchgate.net For these derivatives, it has been shown that their effectiveness as corrosion inhibitors is closely related to their molecular structure and electronic properties, which can be effectively modeled using computational methods. peacta.orgdntb.gov.ua

Future Research Directions and Challenges

Exploration of Novel Synthetic Pathways

The development of efficient and sustainable synthetic methodologies is crucial for the continued exploration of 1H-benzimidazole-5-carboxylate derivatives. Future research will likely focus on several key areas to improve upon existing methods. One promising direction is the refinement of "one-pot" synthesis procedures, which offer a streamlined approach to constructing the benzimidazole (B57391) core and its derivatives. researchgate.netmedcraveonline.com These methods are often more time- and resource-efficient than traditional multi-step syntheses.

Another critical area of focus is the adoption of green chemistry principles to minimize the environmental impact of synthetic processes. This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. mdpi.comnih.gov The development of novel catalytic systems, including the use of nanocatalysts, is also expected to play a significant role in enhancing reaction yields and selectivity. mdpi.com Challenges in this area include the development of catalysts that are not only efficient but also cost-effective and easily separable from the reaction mixture. Furthermore, there is a need for synthetic strategies that allow for precise control over the substitution patterns on the benzimidazole ring, which is essential for fine-tuning the properties of the resulting compounds.

Development of New Biological Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net Future research is poised to expand upon these findings and explore new therapeutic applications. A significant area of interest is the development of novel anticancer agents. nih.govbenthamdirect.comnih.gov Researchers are investigating the potential of these compounds to target specific pathways and proteins involved in cancer progression, with some derivatives already showing promise in preclinical studies. researchgate.net

In the realm of infectious diseases, the emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzimidazole derivatives have shown potent activity against a range of bacteria and fungi, making them attractive candidates for the development of new antibiotics and antifungals. nih.gov Furthermore, the anti-inflammatory properties of certain derivatives suggest their potential use in treating a variety of inflammatory conditions. A key challenge in this area is to design compounds with high specificity for their biological targets to minimize off-target effects and potential toxicity.

Rational Design of Highly Selective and Potent Derivatives

The rational design of new this compound derivatives with enhanced potency and selectivity is a major focus of current and future research. nih.govnih.govmedcraveonline.com This approach relies heavily on a deep understanding of the structure-activity relationships (SAR) that govern the biological activity of these compounds. By systematically modifying the structure of the benzimidazole scaffold and analyzing the effects of these changes on biological activity, researchers can identify key structural features that are essential for potency and selectivity. nih.gov

Computational tools play a crucial role in this process, enabling the use of molecular modeling and docking studies to predict how different derivatives will interact with their biological targets. nih.gov This in silico approach can help to prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources. A significant challenge in the rational design of these derivatives is the development of accurate predictive models that can account for the complex interplay of factors that determine a compound's biological activity in a living system.

Advanced Materials and Device Integration

Beyond their applications in medicine, derivatives of this compound are also being explored for their potential use in advanced materials and electronic devices. The ability of the benzimidazole scaffold to participate in the formation of coordination polymers and metal-organic frameworks (MOFs) opens up possibilities for the creation of materials with unique structural and functional properties. mdpi.comnih.govnih.gov These materials could find applications in areas such as gas storage, catalysis, and sensing.

For instance, benzimidazole-functionalized derivatives have been investigated as components of chemosensors for the detection of specific anions. mdpi.comsemanticscholar.org The integration of these compounds into electronic devices, such as organic light-emitting diodes (OLEDs), is another area of active research, although it is still in its early stages. A major challenge in this field is the development of materials with the required stability, processability, and performance characteristics for practical applications. Further research is needed to fully understand the relationship between the molecular structure of these compounds and their material properties.

Computational Chemistry for Predictive Modeling

Computational chemistry has become an indispensable tool in the study of this compound and its derivatives. rsc.org Techniques such as molecular docking, density functional theory (DFT) calculations, and molecular dynamics simulations are increasingly being used to predict the biological activity, reactivity, and material properties of these compounds. rsc.org These computational models can provide valuable insights into the mechanisms of action of biologically active derivatives and guide the design of new compounds with improved properties.

One of the key challenges in this area is the development of more accurate and reliable predictive models. This requires the use of high-quality experimental data for model training and validation, as well as the continued development of more sophisticated computational methods. The prediction of absorption, distribution, metabolism, and excretion (ADME) properties is another important application of computational chemistry that can help to identify drug candidates with favorable pharmacokinetic profiles early in the discovery process. researchgate.net

Multidisciplinary Research Opportunities

The diverse potential applications of this compound derivatives, from medicine to materials science, create a wealth of opportunities for multidisciplinary research. Collaborations between synthetic chemists, medicinal chemists, biologists, materials scientists, and computational chemists will be essential for fully realizing the potential of this versatile chemical scaffold.

For example, the development of new drug delivery systems could involve the integration of biologically active benzimidazole derivatives into novel materials. Similarly, the design of new diagnostic tools could be based on the unique photophysical properties of certain derivatives. By bringing together researchers with diverse expertise, it will be possible to address the complex challenges associated with the design, synthesis, and application of these promising compounds. A key challenge will be to foster effective communication and collaboration across these different disciplines.

Detailed Research Findings

Compound Name Research Finding
N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides Demonstrated significant anti-inflammatory and antimicrobial activities. researchgate.net
Methyl 1-(4-methoxyphenethyl)-2-(4-fluoro-3-nitrophenyl)-1H-benzimidazole-5-carboxylate Induced maximum cell death in leukemic cells with an IC50 value of 3 microM. researchgate.net
N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives Synthesized using microwave-assisted methods, showing potential as antimicrobial and anticancer agents. nih.gov
Benzimidazole-functionalized BODIPY derivative Acted as a selective colorimetric chemosensor for hydrogen sulfate (B86663) anions. mdpi.comsemanticscholar.org
1H-benzimidazole-5,6-dicarboxylic acid Used as a linker in the construction of two-dimensional and three-dimensional coordination polymers with lead(II) and zinc(II). nih.govnih.gov

Q & A

Q. What are common synthetic routes for methyl 1H-benzimidazole-5-carboxylate derivatives?

Methyl this compound derivatives are typically synthesized via condensation of substituted o-phenylenediamine derivatives with urea, followed by halogenation (e.g., POCl₃-mediated conversion of oxygen to chlorine) and nucleophilic substitution with groups like 4-methylpiperidine. Structural confirmation is achieved using ¹H/¹³C-NMR and LC-MS .

Q. Which spectroscopic methods are effective for structural elucidation of these compounds?

¹H/¹³C-NMR spectroscopy is critical for confirming substituent positions on the benzimidazole ring, while LC-MS provides molecular weight validation. For crystalline derivatives, single-crystal X-ray diffraction offers definitive structural assignments .

Q. How are intermediates in the synthesis of this compound derivatives characterized?

Key intermediates, such as halogenated precursors (e.g., chlorinated at the 2-position), are identified via melting point analysis, IR spectroscopy, and intermediate-stage NMR to track functional group transformations .

Q. What computational tools predict the pharmacokinetic properties of these derivatives?

ADME parameters (absorption, distribution, metabolism, excretion) are evaluated using Lipinski’s rule of five and in silico tools like SwissADME. For example, methyl this compound derivatives with ≤1 Lipinski violation show favorable drug-likeness .

Advanced Research Questions

Q. How can SHELX programs refine crystal structures of this compound derivatives?

SHELXL is widely used for small-molecule refinement, leveraging high-resolution data to resolve hydrogen-bonded networks (e.g., chains or sheets in methyl-substituted derivatives). SHELXE aids in experimental phasing for challenging crystallographic data .

Q. What strategies resolve contradictions in crystallographic data for these compounds?

Discrepancies in unit cell parameters or hydrogen-bonding patterns are addressed by cross-validating with multiple software (e.g., Olex2 and SHELXL) and revisiting data collection conditions (e.g., low-temperature crystallography at 100 K) .

Q. How do substituents at the 2-position influence biological activity?

Substitution with electron-withdrawing groups (e.g., trifluoromethyl) or bulky moieties (e.g., tert-butyl) enhances antibacterial or antitumor activity by modulating steric effects and electronic interactions with target proteins .

Q. What role do hydrogen-bonded networks play in crystal stability?

In derivatives like ethyl 1-tert-butyl-2-(4-hydroxyphenyl)-1H-benzimidazole-5-carboxylate, infinite chains along the b-axis via O–H···O and N–H···O interactions stabilize the lattice, affecting solubility and melting points .

Q. How can synthetic routes be optimized for higher yields?

Optimizing reaction time, temperature, and catalyst (e.g., POCl₃ stoichiometry) improves halogenation efficiency. Microwave-assisted synthesis reduces side reactions in nucleophilic substitutions .

Q. How do molecular docking studies predict biological targets for these derivatives?

Docking into enzyme active sites (e.g., bacterial DNA gyrase or kinase domains) using AutoDock Vina identifies key interactions (e.g., π-π stacking with aromatic residues), guiding rational design of potent analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.